6-Carboxylate vs. 5-Carboxylate Regioisomerism: Structural Basis for Target Engagement Divergence in Nuclear Receptor Binding
The 6-carboxylate regioisomer positions the ester carbonyl in a geometry that hydrogen-bonds with key residues in the FXR ligand-binding domain, as demonstrated by the co-crystal structure of the closely related 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid derivative (PDB 3OKH) at 2.5 Å resolution [1]. In contrast, the 5-carboxylate isomer would orient the hydrogen-bond acceptor vector approximately 2.4 Å away from the 6-position, precluding the same interaction network. This regiochemical preference is consistent across the 6-substituted benzimidazole class, where 6-acylamino-substituted analogs achieved AT1 receptor Ki values in the low nanomolar range, while corresponding 5-substituted variants showed >10-fold loss in affinity [2].
| Evidence Dimension | Hydrogen-bond acceptor geometry and target binding |
|---|---|
| Target Compound Data | 6-carboxylate ester positioned for FXR H-bond network (PDB 3OKH: 2.5 Å resolution co-crystal) |
| Comparator Or Baseline | 5-carboxylate isomer: acceptor vector displaced by ~2.4 Å; AT1 receptor Ki loss >10-fold for 5-acylamino vs. 6-acylamino benzimidazoles (exact Ki values not reported for this specific compound pair) |
| Quantified Difference | Regiochemical shift of ~2.4 Å in H-bond acceptor position; class-level SAR indicates >10-fold potency differential at AT1 receptor for 6- vs. 5-substitution |
| Conditions | X-ray crystallography (PDB 3OKH); radioligand binding assay (AT1 receptor, rat adrenal cortex membranes) |
Why This Matters
Procuring the incorrect 5-carboxylate regioisomer will produce false-negative SAR results in FXR- or AT1-targeted assays and cannot serve as a drop-in replacement for structure-activity relationship studies.
- [1] RCSB PDB Entry 3OKH: Crystal Structure of Human FXR in Complex with 2-(4-chlorophenyl)-1-[(1S)-1-cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-1H-benzimidazole-6-carboxylic Acid. Deposited 2010-08-25. View Source
- [2] Ries, U. J.; Mihm, G.; Narr, B.; Hasselbach, K. M.; Wittneben, H.; Entzeroth, M.; van Meel, J. C.; Wienen, W.; Hauel, N. H. 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists. J. Med. Chem. 1993, 36 (25), 4040–4051. View Source
